molecular formula C26H19N3O3 B11321364 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11321364
M. Wt: 421.4 g/mol
InChI Key: JXWZYZYRYAZUED-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylamino group, a naphthalen-2-yloxy moiety, and an oxazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Benzylamino Group: This step involves the reaction of benzylamine with an appropriate precursor to introduce the benzylamino functionality.

    Introduction of the Naphthalen-2-yloxy Moiety: This step typically involves the reaction of a naphthalene derivative with a suitable reagent to form the naphthalen-2-yloxy group.

    Construction of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction, often involving the use of a catalyst and specific reaction conditions to ensure high yield and selectivity.

    Final Assembly: The final step involves the coupling of the previously formed intermediates to produce the target compound.

Industrial production methods for this compound may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability.

Chemical Reactions Analysis

5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

    Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form new ring structures.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, which are selected based on the desired transformation and the specific functional groups present in the compound.

Scientific Research Applications

5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often studied using techniques such as molecular docking, enzyme assays, and cellular studies.

Comparison with Similar Compounds

When compared to similar compounds, 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-carboxylate
  • 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-methyl
  • 5-(Benzylamino)-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazole-4-ethyl

These compounds share similar core structures but differ in the nature of the substituents attached to the oxazole ring. The unique properties of this compound make it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H19N3O3

Molecular Weight

421.4 g/mol

IUPAC Name

5-(benzylamino)-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C26H19N3O3/c27-15-23-25(28-16-18-6-2-1-3-7-18)32-26(29-23)24-13-12-22(31-24)17-30-21-11-10-19-8-4-5-9-20(19)14-21/h1-14,28H,16-17H2

InChI Key

JXWZYZYRYAZUED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N

Origin of Product

United States

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